t-Boc-N-Amido-PEG4-Ms
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Overview
Description
t-Boc-N-Amido-PEG4-Ms: is a chemical compound that contains a tert-butoxycarbonyl (t-Boc) protecting group and a mesyl (Ms) group. The t-Boc group can be removed under acidic conditions to form a free amine, which can then be conjugated to carboxylic acid-bearing biomolecules through amide coupling. The mesyl group is a good leaving group for nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG4-Ms typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (t-Boc) group under acidic conditions.
Attachment of the Polyethylene Glycol (PEG) Spacer: The PEG spacer is introduced to increase the water solubility of the compound.
Introduction of the Mesyl Group: The mesyl group is introduced as a good leaving group for nucleophilic substitution reactions
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often exceeding 95% .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The mesyl group can be easily replaced by thiol and amino groups through nucleophilic substitution reactions.
Deprotection: The t-Boc group can be removed under acidic conditions to form a free amine
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols and amines. The reaction typically occurs under mild conditions.
Deprotection: Acidic conditions, such as trifluoroacetic acid, are used to remove the t-Boc group
Major Products Formed:
Free Amine: Formed after the removal of the t-Boc group.
Substituted Products: Formed after nucleophilic substitution reactions
Scientific Research Applications
Chemistry:
Linker in Conjugation Reactions: Used as a linker in the synthesis of complex molecules, including antibody-drug conjugates
Biology:
Bioconjugation: Facilitates the attachment of biomolecules, enhancing their solubility and stability
Medicine:
Drug Delivery: The PEG spacer increases the water solubility of drugs, improving their bioavailability
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific functional groups
Mechanism of Action
The mechanism of action of t-Boc-N-Amido-PEG4-Ms involves the removal of the t-Boc protecting group under acidic conditions to form a free amine. This free amine can then participate in nucleophilic substitution reactions, where the mesyl group acts as a leaving group. The PEG spacer enhances the solubility and stability of the compound .
Comparison with Similar Compounds
t-Boc-N-Amido-PEG2-CH2CO2H: Contains a t-Boc protected amine and a carboxyl group.
t-Boc-N-Amido-PEG4-Acid: Contains a terminal carboxylic acid and a t-Boc protected amino group.
t-Boc-N-Amido-PEG5-Ms: Similar to t-Boc-N-Amido-PEG4-Ms but with a longer PEG spacer.
Uniqueness: this compound is unique due to its specific combination of a t-Boc protecting group and a mesyl group, along with a PEG4 spacer that enhances its solubility and stability .
Biological Activity
t-Boc-N-Amido-PEG4-Ms is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. Its unique structure, which includes a polyethylene glycol (PEG) spacer, enhances its solubility and biocompatibility, making it a valuable tool in various biomedical applications. This article explores the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with similar compounds.
The compound consists of a tert-butoxycarbonyl (t-Boc) group that protects amine functionalities during synthesis, and a mesylate (Ms) group that facilitates nucleophilic substitution reactions. The PEG spacer enhances solubility in aqueous environments, which is crucial for biological applications. This structural configuration allows this compound to act as an effective linker for therapeutic agents, improving their delivery and efficacy.
Key Properties:
- Hydrophilicity : The PEG spacer increases solubility in aqueous solutions, enhancing the bioavailability of conjugated drugs.
- Reactivity : The mesylate group allows for efficient conjugation with various biomolecules, facilitating targeted delivery systems.
- Stability : The compound forms stable conjugates that are essential for prolonged therapeutic effects.
Applications in Drug Delivery
This compound is widely utilized in several biomedical applications:
- Bioconjugation : It serves as a linker to attach therapeutic agents to biomolecules, enhancing their stability and functionality.
- Targeted Drug Delivery : Its ability to form stable conjugates allows for targeted delivery to specific tissues or cells, minimizing side effects.
- Polymer-Based Drug Systems : The compound can be incorporated into polymeric drug delivery systems that provide controlled release of therapeutics.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to other related compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
t-Boc-N-Amido-PEG4-Tos | Contains tosyl group for nucleophilic substitution | Used in different bioconjugation strategies |
t-Boc-N-Amido-PEG4-NHS ester | NHS ester allows rapid coupling with amines | More reactive than mesylate derivatives |
Boc-N-Amido-PEG4-propargyl | Propargyl group enables click chemistry reactions | Suitable for bioorthogonal labeling |
This compound stands out due to its balance between reactivity and biocompatibility, making it particularly useful in drug delivery systems and bioconjugation techniques .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Cancer Therapeutics : Research has shown that conjugating anticancer drugs with this compound enhances their efficacy while reducing systemic toxicity. In vitro studies demonstrated improved cell uptake and retention of drug-loaded nanoparticles compared to conventional formulations .
- Protein Delivery Systems : A study focused on using this compound to deliver proteins effectively demonstrated its potential in enhancing cellular uptake and bioactivity of therapeutic proteins. The PEGylation process significantly improved the stability and circulation time of the proteins in vivo .
- Polymeric Nanoparticles : The incorporation of this compound into polymeric nanoparticles has been shown to provide controlled release profiles for encapsulated drugs, leading to sustained therapeutic effects over extended periods .
Properties
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO8S/c1-14(2,3)23-13(16)15-5-6-19-7-8-20-9-10-21-11-12-22-24(4,17)18/h5-12H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCCXXPVRZCVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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